alpha-(p-Methylbenzyl)-2-thenylamine hydrochloride
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Overview
Description
Alpha-(p-Methylbenzyl)-2-thenylamine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a p-methylbenzyl group attached to a 2-thenylamine moiety, forming a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(p-Methylbenzyl)-2-thenylamine hydrochloride typically involves the reaction of p-methylbenzyl chloride with 2-thenylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Alpha-(p-Methylbenzyl)-2-thenylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the p-methylbenzyl group or the 2-thenylamine moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous or organic solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Alpha-(p-Methylbenzyl)-2-thenylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of alpha-(p-Methylbenzyl)-2-thenylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Alpha-(p-Methylbenzyl)-2-thenylamine hydrochloride can be compared with other similar compounds, such as:
p-Methoxybenzyl (PMB) derivatives: These compounds have similar structural features but differ in their chemical reactivity and applications.
Benzylamine derivatives: These compounds share the benzylamine moiety but have different substituents, leading to variations in their properties and uses.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
80154-86-5 |
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Molecular Formula |
C13H16ClNS |
Molecular Weight |
253.79 g/mol |
IUPAC Name |
2-(4-methylphenyl)-1-thiophen-2-ylethanamine;hydrochloride |
InChI |
InChI=1S/C13H15NS.ClH/c1-10-4-6-11(7-5-10)9-12(14)13-3-2-8-15-13;/h2-8,12H,9,14H2,1H3;1H |
InChI Key |
AHTIWMWYAXDROD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C2=CC=CS2)N.Cl |
Origin of Product |
United States |
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